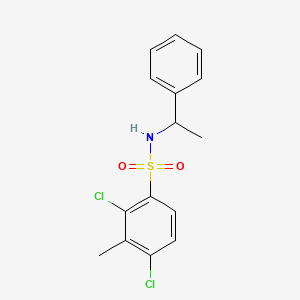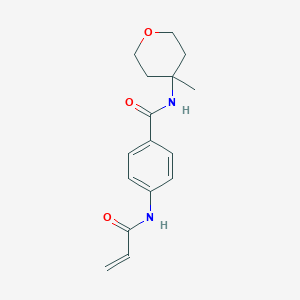![molecular formula C22H18N2O5S2 B2745391 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941907-83-1](/img/structure/B2745391.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a unique compound within the field of organic chemistry, known for its multifaceted applications across various scientific domains. Structurally intricate, this compound features a benzothiazole ring fused with a hydroxyphenyl group, coupled with a methoxyphenylsulfonyl moiety.
作用機序
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
It’s known that benzothiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile of synthesized compounds related to this molecule .
Result of Action
Some benzothiazole derivatives have shown promising activity against staphylococcus aureus, indicating potential bactericidal activity .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzothiazole derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multi-step organic synthesis. One common method begins with the synthesis of 3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl, followed by the introduction of the sulfonyl group through a sulfonylation reaction using suitable sulfonyl chloride reagents in the presence of a base. The final step usually involves the acetamide formation through an amide bond formation reaction.
Industrial Production Methods
On an industrial scale, the production process might include optimized reaction conditions such as solvent selection, temperature control, and the use of catalysts to enhance yield and purity. Techniques like batch processing or continuous flow reactors could be employed to meet large-scale demand.
化学反応の分析
Types of Reactions
N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo several types of reactions, including:
Oxidation: : Can lead to the formation of more oxidized derivatives.
Reduction: : Can reduce specific functional groups under controlled conditions.
Substitution: : Nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles in substitution reactions are typically used under controlled temperatures and solvents to drive these reactions.
Major Products Formed
The major products depend on the specific type of reaction undergone. For instance, oxidation could yield quinone derivatives, while substitution might produce various functionalized aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its structural motifs are often key components in the design of new materials and catalytic systems.
Biology
In biological contexts, the hydroxyphenyl and benzothiazole moieties contribute to potential bioactivity, making it a candidate for studies in drug design and development.
Medicine
Its potential pharmacological properties are investigated for applications in treating diseases, where its structural components interact with specific biological targets.
Industry
The compound's unique properties make it valuable in materials science, particularly in developing advanced materials with specific electronic or photonic properties.
類似化合物との比較
Comparatively, similar compounds might include those with benzothiazole, hydroxyphenyl, or sulfonyl groups. the unique combination of these groups in N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide provides distinctive properties not found in simpler analogs.
List of Similar Compounds
3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl derivatives
Sulfonylated aromatic compounds
Acetamide-linked benzothiazole derivatives
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S2/c1-29-15-7-9-16(10-8-15)31(27,28)13-21(26)23-14-6-11-19(25)17(12-14)22-24-18-4-2-3-5-20(18)30-22/h2-12,25H,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOJBOPGBONWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)


![2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2745315.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2745316.png)

![2-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2745319.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2745321.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 3,4-dichlorobenzoate](/img/structure/B2745322.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-[(2-methyl-3-phenyl-1,2-oxazolidin-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2745326.png)
![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridine](/img/structure/B2745329.png)


